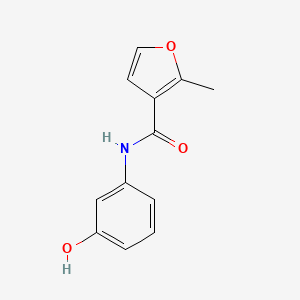

N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide

CAS No.: 423729-51-5

Cat. No.: VC2413473

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 423729-51-5 |

|---|---|

| Molecular Formula | C12H11NO3 |

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide |

| Standard InChI | InChI=1S/C12H11NO3/c1-8-11(5-6-16-8)12(15)13-9-3-2-4-10(14)7-9/h2-7,14H,1H3,(H,13,15) |

| Standard InChI Key | RYFXYSCKNZGIME-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CO1)C(=O)NC2=CC(=CC=C2)O |

| Canonical SMILES | CC1=C(C=CO1)C(=O)NC2=CC(=CC=C2)O |

Introduction

Chemical Structure and Properties

N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide is characterized by a heterocyclic furan ring connected to a hydroxyphenyl group through an amide linkage. The systematic positioning of functional groups contributes to its unique chemical behavior and biological properties.

Structural Identification

The compound features several key functional groups, including a furan ring, an amide linkage, and a hydroxyl group on the phenyl ring. The methyl group at position 2 of the furan ring distinguishes this compound from its isomers.

| Parameter | Value |

|---|---|

| IUPAC Name | N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide |

| CAS Number | 423729-51-5 |

| Molecular Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol |

| Physical State | Not specifically documented (likely solid at room temperature) |

Chemical Identifiers

The compound can be identified using several standardized chemical notations that enable precise identification in chemical databases and literature .

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C12H11NO3/c1-8-11(5-6-16-8)12(15)13-9-3-2-4-10(14)7-9/h2-7,14H,1H3,(H,13,15) |

| InChIKey | RYFXYSCKNZGIME-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CO1)C(=O)NC2=CC(=CC=C2)O |

| PubChem CID | 877452 |

| DSSTox Substance ID | DTXSID90358108 |

Spectroscopic Properties

While specific spectroscopic data for N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide is limited in the available literature, similar furan derivatives typically show characteristic patterns in spectroscopic analyses:

-

In ¹H NMR spectra, the methyl group at position 2 of the furan ring typically appears as a singlet at approximately δ 2.2-2.4 ppm

-

The aromatic protons of the phenyl ring generally display characteristic patterns in the region of δ 6.7-7.8 ppm

-

The NH proton of the amide linkage typically shows as a singlet at approximately δ 9-10 ppm

-

The hydroxyl proton often appears as a broad singlet in the region of δ 5-6 ppm

Biological Activities and Applications

Antimicrobial Properties

Furan derivatives with similar structural features have demonstrated antibacterial activity against various bacterial strains. For instance, furan-2-carboxamide derivatives have shown activity against bacteria such as Escherichia coli and Staphylococcus aureus . While specific data for N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide is limited, the presence of both the furan ring and the carboxamide functionality suggests potential antimicrobial properties.

Enzyme Inhibition

Structure-Activity Relationships

Key Structural Features

Several structural elements of N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide may contribute to its potential biological activities:

Comparison with Related Compounds

The positional isomer N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide differs in the position of the methyl group on the furan ring. This seemingly minor difference can significantly affect the compound's biological activities due to altered electronic distribution and steric properties .

| Feature | N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide | N-(3-hydroxyphenyl)-5-methylfuran-3-carboxamide |

|---|---|---|

| Methyl Position | Position 2 on furan ring | Position 5 on furan ring |

| CAS Number | 423729-51-5 | 423735-72-2 |

| PubChem CID | 877452 | 877422 |

| Potential Differences | May affect electronic distribution and reactivity of the furan ring | Different spatial orientation altering biological target interactions |

Chemical Reactivity

Metabolic Considerations

Furan derivatives are known to undergo metabolic transformations, particularly oxidation of the furan ring. The 2-methyl group in the compound may undergo oxidation by cytochrome P450 enzymes to form hydroxymethyl or formyl derivatives, which could contribute to its biological activity or toxicity profile .

Analytical Methods

Identification and Characterization

Several analytical techniques can be employed for the identification and characterization of N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide:

-

Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information

-

Mass Spectrometry (MS): Enables determination of molecular weight and fragmentation patterns

-

Infrared (IR) spectroscopy: Identifies functional groups like the amide carbonyl and hydroxyl groups

-

High-Performance Liquid Chromatography (HPLC): Useful for purity assessment and quantification

-

X-ray crystallography: Provides definitive three-dimensional structural information if crystals can be obtained

Future Research Directions

Structure Optimization

Future research could focus on structural modifications to enhance specific biological activities:

-

Substitution patterns on the phenyl ring

-

Modification of the furan ring or replacement with other heterocycles

-

Introduction of additional functional groups to improve target selectivity

-

Development of prodrugs to enhance pharmacokinetic properties

Biological Activity Screening

Comprehensive screening of N-(3-hydroxyphenyl)-2-methylfuran-3-carboxamide for various biological activities would provide valuable insights into its potential applications:

-

Antimicrobial activity against a panel of bacterial and fungal strains

-

Anticancer activity against diverse cancer cell lines

-

Enzyme inhibition assays for specific targets

-

Anti-inflammatory and antioxidant activity evaluations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume